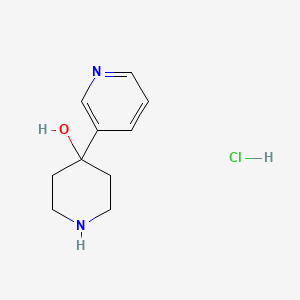

4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride

Description

4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride is a heterocyclic compound that features both pyridine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of both hydroxyl and pyridinyl groups in its structure allows for diverse chemical reactivity and biological activity.

Propriétés

Formule moléculaire |

C10H15ClN2O |

|---|---|

Poids moléculaire |

214.69 g/mol |

Nom IUPAC |

4-pyridin-3-ylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C10H14N2O.ClH/c13-10(3-6-11-7-4-10)9-2-1-5-12-8-9;/h1-2,5,8,11,13H,3-4,6-7H2;1H |

Clé InChI |

ATKUMEYFRAGUIV-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCC1(C2=CN=CC=C2)O.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and cyclization reactions. The use of palladium or rhodium catalysts can facilitate the hydrogenation process, leading to higher yields and purity .

Analyse Des Réactions Chimiques

Potential Chemical Reactions

Given the structure of 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride, several types of chemical reactions can be considered:

2.1. Nucleophilic Substitution Reactions

The hydroxyl group in the piperidine ring can act as a nucleophile, potentially participating in substitution reactions with alkyl halides or acid chlorides to form substituted piperidines.

2.2. Oxidation Reactions

The hydroxyl group can undergo oxidation to form piperidin-4-one or other oxidized derivatives using oxidizing agents like chromic acid or potassium permanganate.

2.3. Esterification

The hydroxyl group can react with carboxylic acids in the presence of an acid catalyst to form esters, similar to Fischer esterification.

2.4. Condensation Reactions

Piperidine derivatives can participate in condensation reactions, such as Mannich reactions or aldol condensations, especially if they are derivatized to their corresponding amine or imine forms.

Chemical Reactions of Similar Compounds

While specific reactions for 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride are not detailed, similar compounds like 4-hydroxypiperidines and pyridine derivatives exhibit various chemical behaviors:

3.1. 4-Hydroxypiperidines

-

Elongation of Aliphatic Chains : Studies on 4-hydroxypiperidines have shown that elongating the aliphatic chain between the nitrogen and lipophilic residues can affect pharmacological potency .

-

Synthesis and Derivatization : 4-Hydroxypiperidine derivatives are synthesized and used as intermediates for morphine-like analgesics .

3.2. Pyridine Derivatives

-

Catabolism of Pyridine Compounds : The catabolism of pyridine derivatives like 4-hydroxypyridine involves flavin-dependent monooxygenases and subsequent ring-opening reactions .

-

Synthetic Routes : Pyridine derivatives are synthesized through various routes, including esterification, oxidation, and nucleophilic substitution reactions .

Data Tables

Given the lack of specific data on 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride, the following table summarizes potential reactions based on similar compounds:

| Reaction Type | Description | Reagents/Conditions |

|---|---|---|

| Nucleophilic Substitution | Substitution of hydroxyl group with alkyl halides or acid chlorides. | Alkyl halides, acid chlorides, base (e.g., NaH or K2CO3). |

| Oxidation | Conversion of hydroxyl to carbonyl group. | Chromic acid, potassium permanganate. |

| Esterification | Formation of esters with carboxylic acids. | Carboxylic acid, acid catalyst (e.g., HCl or H2SO4). |

| Condensation | Participation in Mannich or aldol reactions. | Aldehydes, ketones, amines; acidic or basic conditions. |

Applications De Recherche Scientifique

Pharmacological Intermediates

The compound serves as an important intermediate in the synthesis of morphine-like analgesics. For example, derivatives of 4-hydroxypiperidine can be transformed into potent analgesics through various chemical modifications. These modifications often involve N-methylation and subsequent reactions that yield compounds with significant analgesic properties .

Key Examples:

- N-methylated derivatives : These compounds exhibit morphine-like properties and are synthesized through the treatment of 4-hydroxypiperidine derivatives with hydrobromic acid .

- Analgesic Activity : Studies indicate that certain derivatives possess high affinity for opioid receptors, making them potential candidates for pain management therapies.

Cholesterol Regulation

Recent studies have highlighted the role of 4-hydroxy-4-pyridin-3-ylpiperidine hydrochloride in cholesterol metabolism. Research has demonstrated that this compound can activate lecithin-cholesterol acyltransferase (LCAT), an enzyme crucial for HDL formation and cholesterol homeostasis. This activation has implications for cardiovascular health, particularly in enhancing HDL cholesterol levels .

Table 1: LCAT Activation Studies

| Compound | EC50 (nM) | Activation Fold |

|---|---|---|

| Compound 1 | 160 | >2-fold |

| Compound 2 | 280 | >2-fold |

| Compound 3 | 320 | >2-fold |

Antimycobacterial Activity

The compound has shown promising activity against Mycobacterium tuberculosis. In a high-throughput screening study, derivatives of the compound were evaluated for their ability to inhibit this pathogen, with some analogs demonstrating significant antibacterial properties .

Table 2: Antimycobacterial Activity

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 4PP-1 | 6.3 µM |

| 4PP-2 | 2.0 µM |

| 4PP-3 | 6.8 µM |

Case Study 1: Analgesic Development

A study focused on the synthesis of N-methylated derivatives of 4-hydroxy-4-pyridin-3-ylpiperidine hydrochloride revealed that these compounds could be transformed into effective analgesics. The research demonstrated that specific structural modifications enhanced their binding affinity to opioid receptors, leading to increased analgesic potency.

Case Study 2: Cholesterol Metabolism

In another investigation, researchers assessed the impact of this compound on lipid profiles in a controlled setting. The results indicated a significant increase in HDL levels among subjects treated with the compound, suggesting its potential as a therapeutic agent in managing dyslipidemia.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and physiological responses .

Comparaison Avec Des Composés Similaires

4-Hydroxypiperidine: Shares the piperidine ring but lacks the pyridinyl group.

4-Pyridinylpiperidine: Contains both pyridine and piperidine rings but lacks the hydroxyl group.

Uniqueness: 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride is unique due to the presence of both hydroxyl and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Activité Biologique

4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride features a piperidine ring substituted with a hydroxyl and pyridine group. This unique structure contributes to its interaction with biological targets, making it a subject of interest in drug development.

The biological activity of 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride is primarily attributed to its ability to modulate various biochemical pathways. It acts as an enzyme inhibitor and receptor modulator, influencing cellular signaling processes. The presence of the hydroxyl group enhances hydrogen bonding capabilities, which may increase binding affinity to target proteins.

1. Antimicrobial Activity

Research indicates that compounds similar to 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of Mycobacterium tuberculosis, demonstrating potential for treating bacterial infections .

2. Anticancer Properties

The compound's structural analogs have been evaluated for their anticancer activities. In particular, studies have highlighted their effectiveness against various cancer cell lines, suggesting that they may interfere with tumor growth through apoptotic pathways or by inhibiting specific oncogenic signaling pathways .

3. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It is believed to influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders such as depression and anxiety .

Table: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A study conducted by researchers involved high-throughput screening of various compounds against MmpL3, a target in Mycobacterium tuberculosis. The findings indicated that certain analogs of 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride exhibited promising activity with IC50 values in the low micromolar range, suggesting effective inhibition of bacterial growth .

Case Study: Anticancer Activity in Cell Lines

In another investigation focusing on anticancer properties, derivatives were tested against several human cancer cell lines. The results showed that modifications to the piperidine and pyridine moieties significantly influenced cytotoxicity profiles, highlighting the importance of structure-activity relationships (SAR) in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride in laboratory settings?

- Methodological Guidance :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.

- In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and seek medical attention .

- Store the compound at -20°C in airtight containers to ensure stability, as recommended for structurally similar piperidine derivatives .

Q. How can researchers verify the purity of synthesized 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride?

- Methodological Guidance :

- Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against a certified reference standard.

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity, with deuterated DMSO or CDCl₃ as solvents.

- Mass spectrometry (MS) can validate molecular weight and detect impurities .

Q. What are the key steps in synthesizing 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride?

- Methodological Guidance :

- Start with a piperidine scaffold and introduce the pyridin-3-yl group via nucleophilic substitution or coupling reactions.

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and finalize the hydrochloride salt by treating with HCl in ethanol.

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting reaction time and temperature .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments involving 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride?

- Methodological Guidance :

- Employ density functional theory (DFT) to predict electronic properties and reactive sites. Software like Gaussian or ORCA can model transition states for reaction mechanisms.

- Use molecular docking studies to explore potential biological interactions (e.g., receptor binding) if pharmacological activity is suspected.

- Integrate machine learning (e.g., ICReDD’s reaction path search methods) to optimize reaction conditions and reduce trial-and-error experimentation .

Q. How should researchers resolve discrepancies in synthetic yields or purity data across studies?

- Methodological Guidance :

- Conduct a systematic review of reaction parameters (e.g., solvent polarity, catalyst loading) from conflicting studies.

- Replicate experiments using controlled variables and statistical tools like Design of Experiments (DoE) to identify critical factors.

- Cross-validate analytical results with orthogonal techniques (e.g., HPLC + NMR) to rule out method-specific artifacts .

Q. What strategies are effective for scaling up the synthesis of 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride while maintaining yield?

- Methodological Guidance :

- Optimize batch reactions in pilot-scale reactors with precise temperature and pH control.

- Implement continuous-flow chemistry to enhance mixing and heat transfer, reducing side reactions.

- Use in-line analytics (e.g., FTIR probes) for real-time monitoring of reaction progress .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Guidance :

- Perform accelerated stability studies by exposing the compound to stress conditions (e.g., 40°C/75% relative humidity) over 1–3 months.

- Analyze degradation products via LC-MS and track changes in purity using HPLC.

- Compare results with stability data from structurally related piperidine hydrochlorides stored at -20°C .

Data Contradiction and Analysis

Q. How to interpret conflicting toxicity data for piperidine derivatives in the literature?

- Methodological Guidance :

- Evaluate the source of discrepancies: Differences in assay protocols (e.g., cell lines, exposure durations) or impurity profiles.

- Conduct in vitro cytotoxicity screening (e.g., MTT assay on HEK293 cells) under standardized conditions.

- Cross-reference hazard classifications (GHS) from safety data sheets of analogous compounds .

Experimental Design

Q. What experimental controls are critical when studying the biological activity of 4-Hydroxy-4-pyridin-3-ylpiperidine hydrochloride?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.